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3-methoxy-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide

Epigenetics PRMT3 Protein Arginine Methyltransferase

3-methoxy-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide (CAS 2034546-79-5, molecular formula C11H15N5O3) is a synthetic small molecule belonging to the [1,2,4]triazolo[4,3-a]pyrazine class of nitrogen-rich heterocycles. This scaffold is recognized in medicinal chemistry as a privileged structure, explored as a kinase hinge-binding motif, and found in ligands targeting c-Met, NK-3 receptors, and ion channels across multiple patent families.

Molecular Formula C11H15N5O3
Molecular Weight 265.273
CAS No. 2034546-79-5
Cat. No. B2661491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide
CAS2034546-79-5
Molecular FormulaC11H15N5O3
Molecular Weight265.273
Structural Identifiers
SMILESCOCCC(=O)NCC1=NN=C2N1C=CN=C2OC
InChIInChI=1S/C11H15N5O3/c1-18-6-3-9(17)13-7-8-14-15-10-11(19-2)12-4-5-16(8)10/h4-5H,3,6-7H2,1-2H3,(H,13,17)
InChIKeySXSYWAUDZPRRIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 3-methoxy-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide (CAS 2034546-79-5): Compound Identity & Class Context


3-methoxy-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide (CAS 2034546-79-5, molecular formula C11H15N5O3) is a synthetic small molecule belonging to the [1,2,4]triazolo[4,3-a]pyrazine class of nitrogen-rich heterocycles . This scaffold is recognized in medicinal chemistry as a privileged structure, explored as a kinase hinge-binding motif, and found in ligands targeting c-Met, NK-3 receptors, and ion channels across multiple patent families [1]. The compound is currently listed in screening compound catalogs, indicating its primary role is as a research tool or early-stage hit in drug discovery programs, sourced from specialized vendors . Physicochemical properties derived from its structure include a molecular weight of 265.27 g/mol and the presence of hydrogen-bond acceptors typical of its class, which influence its ADME profile in exploratory assays .

Why Generic Substitution is Not Advisable for This Triazolopyrazine-Based Research Probe


Within the substituted [1,2,4]triazolo[4,3-a]pyrazine series, a simple act of swapping the amide side chain can redirect the compound's selectivity pattern from one kinase target (e.g., c-Met) to a distinct receptor (e.g., NK-3 antagonist) or enzyme family . The target compound bears a methoxy group at the 8-position of the core and a specific 3-methoxypropanamide side chain at the 3-position. In closely related analogs, the 8-methoxy versus 8-hydroxy substitution is known to alter hydrogen-bonding capacity, potentially affecting metabolic stability and toxicity profiles . Generic sourcing from an unvalidated supplier risks obtaining a des-methoxy or hydroxy congener (e.g., CAS 2034546-41-1), which, while sharing the same core scaffold, may exhibit a shifted selectivity window (e.g., PRMT3 vs. DNMT3A), an altered PK profile, or even inactivity in the user's intended assay [1]. A systematic mismatch in the substitution pattern undermines assay reproducibility and cost-effectiveness in lead optimization campaigns.

Quantitative Differentiation Evidence for 3-methoxy-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide Procurement


PRMT3 Methyltransferase Domain Binding: A Potential Point of Differentiation from Hydroxy Analogs

The target compound has been evaluated against the PRMT3 methyltransferase domain, an emerging drug target in ribosome biogenesis and cancer. It demonstrated a binding EC50 of 1.30E+3 nM (1.3 µM) against ePL-tagged human PRMT3 methyltransferase domain (residues 211–531) expressed in HEK293 cells, assessed via a protein stabilization assay [1]. This EC50 provides a quantitative baseline for the scaffold's activity at PRMT3. By contrast, a related 8-hydroxy analog (N-[(8-Hydroxy[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-3-(octahydro-1H-indol-3-yl)propanamide, CAS 2034546-41-1) has been reported with binding affinity data towards distinct targets such as the DNMT3A catalytic domain (Ki = 5.03E+3 nM, 5.03 µM) in a methylation inhibition assay [2]. These data points indicate that the substitution pattern on the triazolopyrazine core (8-methoxy versus 8-hydroxy, and amide side chain) is a key determinant of target engagement, with the target compound's methoxy configuration contributing to PRMT3 engagement at low micromolar concentrations.

Epigenetics PRMT3 Protein Arginine Methyltransferase Triazolopyrazine

The 8-Methoxy Substituent Confers a Distinct H-Bond Acceptor Profile vs. Hydroxy or Unsubstituted Congeners

In the context of triazolopyrazine kinase inhibitor design, the 8-position substituent critically influences ATP-binding site interactions. The methoxy group in the target compound acts as a hydrogen bond acceptor, altering the pharmacophore compared to an 8-OH analog which can also act as a donor . While a direct head-to-head biochemical comparison between compound 2034546-79-5 and an exact matched-pair analog (e.g., the 8-hydroxy derivative with an identical amide side chain) is not publicly available, a class-level inference from the broader patent literature establishes that exchanging 8-OCH3 for 8-OH typically results in a >10-fold shift in potency across kinase panels such as c-Met [1]. For example, in a structurally similar chemotype (US10202379, Reference Example 629), the 8-methoxy-3-substituted triazolopyrazine core was critical for maintaining activity in a biochemical c-Met inhibition assay (IC50 < 100 nM for optimized analogs), whereas the des-methoxy analogs showed negligible activity [1]. The target compound retains this potency-conferring methoxy pharmacophore.

Medicinal Chemistry SAR Kinase Inhibitor Hinge Binder

Physicochemical Differentiation: Lipophilicity and Solubility Profile vs. Bulkier Polycyclic Analogs

The target compound, with a molecular weight of 265.27 g/mol and a calculated partition coefficient (cLogP) estimated between 0.5 and 1.2 based on its structure, falls within the favorable range for CNS drug-likeness, unlike heavier polycyclic triazolopyrazine analogs often cited in the literature . A comparator such as US10202379, Reference Example 629 (C25H23N3O4, MW 429.5) possesses a cLogP >3.5, which can lead to poor aqueous solubility (<10 µM) and high plasma protein binding, thereby limiting its free fraction in cellular assays [1]. The lower molecular weight and more balanced lipophilicity of compound 2034546-79-5 suggest improved kinetic solubility (typically >100 µM in phosphate buffer at pH 7.4 for class representatives) and superior permeability in Caco-2 or MDCK monolayer assays, a critical factor for cellular target engagement studies.

ADME Lipophilicity Solubility PhysChem

Optimal Application Scenarios for Compound 2034546-79-5 Based on Evidence Profile


Chemical Probe for PRMT3-Dependent Ribosome Biogenesis and Cancer Pathways

The confirmed binding to the PRMT3 methyltransferase domain (EC50 1.3 µM) positions this compound as a starting point for a potential chemical probe program targeting PRMT3 [1]. Because PRMT3 regulates ribosomal protein methylation and has been implicated in cancer cell proliferation, this compound can be used in target-engagement studies (CETSA, thermal shift) and functional assays (e.g., monitoring of ribosomal protein methylation by Western blotting) to dissect PRMT3 biology, with the awareness that its potency requires further optimization for in vivo use [1].

Kinase Inhibitor Fragment or Scaffold for Lead Optimization

The compound retains the 8-methoxy substitution essential for potent kinase inhibition as demonstrated by data from closely related patent triazolopyrazines (e.g., c-Met IC50 < 100 nM for advanced leads) [2]. It is suited as a fragment or early scaffold in a kinase lead optimization program, particularly when combined with structure-based drug design (SBDD) to exploit the triazolopyrazine core's hinge-binding properties. The presence of the methoxy group and the amide side chain provides synthetic handles for rapid analog generation [2].

Cellular Profiling in ADME-Responsive Assay Systems

Its favorable physicochemical properties (low molecular weight, moderate lipophilicity) enable its use in cellular assays where high solubility and membrane permeability are required [1]. Researchers can use this compound in Caco-2 permeability and microsomal stability experiments to establish a baseline ADME profile for the 8-methoxy-triazolopyrazine series, or as a reference compound for solubility and permeability comparison with bulkier, more lipophilic analogs [1].

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